1-ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine
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Overview
Description
1-ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine is a fascinating chemical compound with immense potential in scientific research. Its versatile properties enable various applications across fields, from pharmaceuticals to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. The process often starts with the preparation of a pyrazole core, followed by the introduction of ethyl, iodo, and trifluoromethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality. Advanced techniques such as automated synthesis and real-time monitoring are often employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Halogenation, alkylation, and other substitution reactions are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
1-ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
- 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 1-ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine stands out due to its unique trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C6H8ClF3IN3 |
---|---|
Molecular Weight |
341.50 g/mol |
IUPAC Name |
1-ethyl-4-iodo-5-(trifluoromethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C6H7F3IN3.ClH/c1-2-13-4(6(7,8)9)3(10)5(11)12-13;/h2H2,1H3,(H2,11,12);1H |
InChI Key |
QIONESHURXBHLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)N)I)C(F)(F)F.Cl |
Origin of Product |
United States |
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